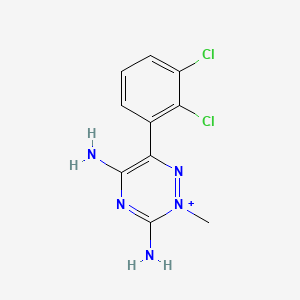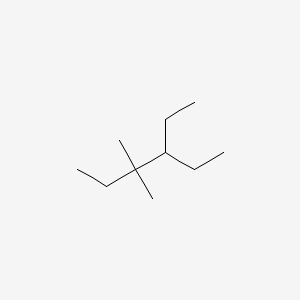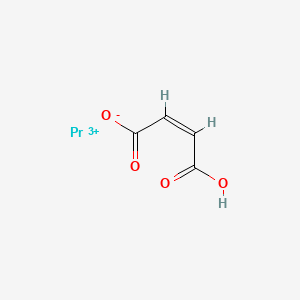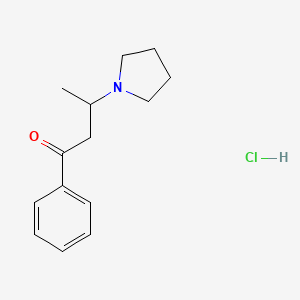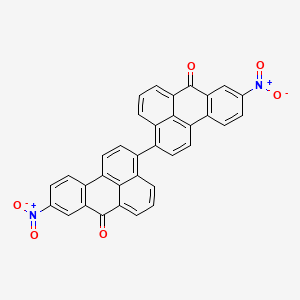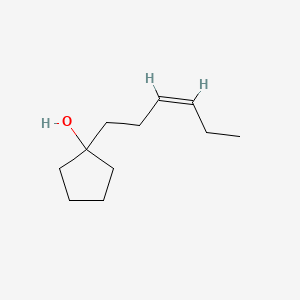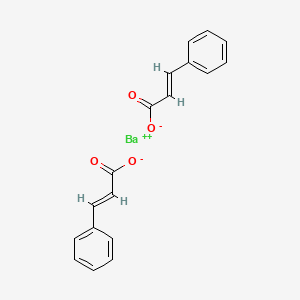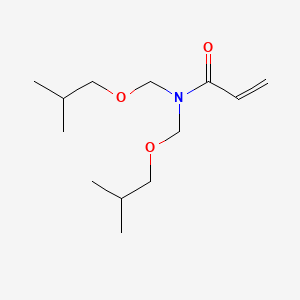
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane is an organotin compound with the chemical formula C8H18Cl4OSn2. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane typically involves the reaction of dibutyltin dichloride with water or other oxygen-containing compounds. The reaction conditions often include controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity .
Análisis De Reacciones Químicas
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions.
Aplicaciones Científicas De Investigación
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as an antimicrobial agent due to its organotin structure.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane involves its interaction with molecular targets such as enzymes and cellular membranes. Its effects are mediated through the disruption of cellular processes, leading to antimicrobial and other biological activities. The specific pathways involved depend on the context of its application and the target organisms or cells .
Comparación Con Compuestos Similares
1,3-Dibutyl-1,1,3,3-tetrachlorodistannoxane can be compared with other organotin compounds such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst.
Propiedades
Número CAS |
93841-43-1 |
|---|---|
Fórmula molecular |
C8H18Cl4OSn2 |
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
butyl-[butyl(dichloro)stannyl]oxy-dichlorostannane |
InChI |
InChI=1S/2C4H9.4ClH.O.2Sn/c2*1-3-4-2;;;;;;;/h2*1,3-4H2,2H3;4*1H;;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
APFUNHDVSKJROC-UHFFFAOYSA-J |
SMILES canónico |
CCCC[Sn](O[Sn](CCCC)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
